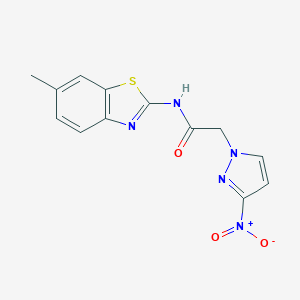
N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzothiazole ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by nitration to introduce the nitro group. The benzothiazole ring is synthesized separately and then coupled with the pyrazole derivative through an acetamide linkage.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the reaction of o-aminothiophenol with a carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the nitrated pyrazole with the benzothiazole derivative using an acetamide linkage, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The hydrogen atoms on the pyrazole and benzothiazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole and benzothiazole derivatives.
Scientific Research Applications
N~1~-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-nitro-1H-pyrazol-1-yl}-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- **2-{3-amino-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- **2-{3-nitro-1H-pyrazol-1-yl}-N-(6-methyl-1,3-benzoxazol-2-yl)acetamide
Uniqueness
The uniqueness of N1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. The presence of both a nitro group and a benzothiazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H11N5O3S |
|---|---|
Molecular Weight |
317.33 g/mol |
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H11N5O3S/c1-8-2-3-9-10(6-8)22-13(14-9)15-12(19)7-17-5-4-11(16-17)18(20)21/h2-6H,7H2,1H3,(H,14,15,19) |
InChI Key |
CQHRXUXFHSIJOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















